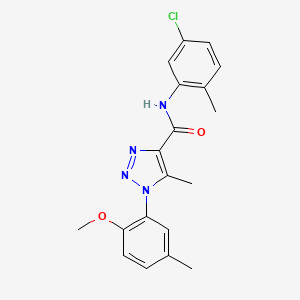

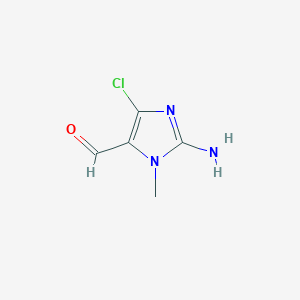

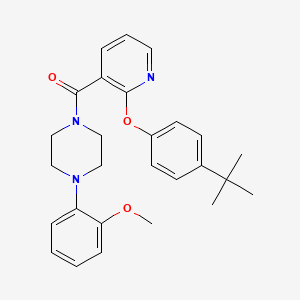

![molecular formula C10H20ClNO2 B2646730 2,6-Dimethoxy-9-azabicyclo[3.3.1]nonane;hydrochloride CAS No. 2305253-80-7](/img/structure/B2646730.png)

2,6-Dimethoxy-9-azabicyclo[3.3.1]nonane;hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2,6-Dimethoxy-9-azabicyclo[3.3.1]nonane hydrochloride is a chemical compound with the CAS Number: 2305253-80-7 . Its molecular weight is 221.73 . The IUPAC name for this compound is 2,6-dimethoxy-9-azabicyclo[3.3.1]nonane hydrochloride .

Synthesis Analysis

The synthesis of 2-azabicyclo[3.3.1]nonanes has been a topic of interest in many synthetic studies . These studies often focus on the synthesis of macrocyclic diamine alkaloids, such as sarain A and madangamines . These alkaloids have a 2-azabicyclo[3.3.1]nonane that is fused with an N-heterocycle . Unique strategies are employed to construct different structures with additional substituents and functional groups in the target molecule .Molecular Structure Analysis

The InChI code for 2,6-Dimethoxy-9-azabicyclo[3.3.1]nonane hydrochloride is 1S/C10H19NO2.ClH/c1-12-9-5-3-8-10(13-2)6-4-7(9)11-8;/h7-11H,3-6H2,1-2H3;1H .Chemical Reactions Analysis

The 2-azabicyclo[3.3.1]nonane moiety is predominant in most biologically active natural products . Many derivatives of bicyclo[3.3.1]nonane are attractive to researchers for use in asymmetric catalysis or as potent anticancer entities along with their successful applications as ion receptors, metallocycles, and molecular tweezers .Physical And Chemical Properties Analysis

2,6-Dimethoxy-9-azabicyclo[3.3.1]nonane hydrochloride is a solid at room temperature . The compound is shipped at normal temperature .Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Analysis

Research has demonstrated the synthesis and detailed structural and conformational studies of esters derived from 3,7-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-ol. These studies, conducted using NMR spectroscopy and X-ray diffraction, have provided insight into the compounds' chair-chair conformation and stereoelectronic effects (Fernández et al., 1995), (Izquierdo et al., 1989).

Pharmacological Potential

Several studies have explored the pharmacological applications of related azabicyclo compounds. One such investigation focused on the antiarrhythmic properties of novel 3-selena-7-azabicyclo[3.3.1]nonanes in anesthetized dogs, demonstrating the potential for these compounds in treating cardiac arrhythmias (Thompson et al., 1987).

Biological Activity

Research into the antiprotozoal activities of 2-azabicyclo[3.2.2]nonanes from bicyclo[2.2.2]octan-2-ones has shown significant activity against Trypanosoma brucei rhodesiense and Plasmodium falciparum K1, highlighting the compounds' potential as lead compounds for further modifications to treat protozoal infections (Seebacher et al., 2005).

Chemical Reactions and Catalysis

Further studies have demonstrated the versatility of azabicyclo compounds in chemical synthesis and catalysis. For example, research on the Cu(I)-catalyzed atom transfer radical cyclization of trichloroacetamides to synthesize polyfunctionalized 2-azabicyclo[3.3.1]nonanes has expanded the toolbox for constructing complex bicyclic structures (Diaba et al., 2012).

Conformational and Stereoelectronic Studies

Studies have also delved into the conformational preferences and stereoelectronic effects of azabicyclo derivatives, providing a deeper understanding of their chemical behavior and potential applications in designing new molecules with desired properties (Hulme et al., 2007).

Safety and Hazards

Zukünftige Richtungen

The future directions of research on 2,6-Dimethoxy-9-azabicyclo[3.3.1]nonane hydrochloride could involve further exploration of its potential biological activities, given the interest in the 2-azabicyclo[3.3.1]nonane moiety in the development of biologically active compounds . More studies could also be conducted to explore its potential applications in asymmetric catalysis .

Eigenschaften

IUPAC Name |

2,6-dimethoxy-9-azabicyclo[3.3.1]nonane;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO2.ClH/c1-12-9-5-3-8-10(13-2)6-4-7(9)11-8;/h7-11H,3-6H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHVGJJYNMNRRLD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCC2C(CCC1N2)OC.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

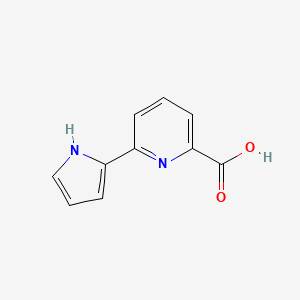

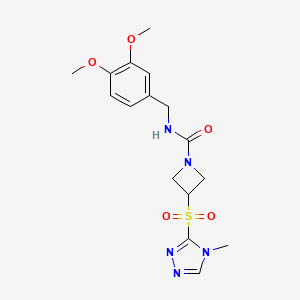

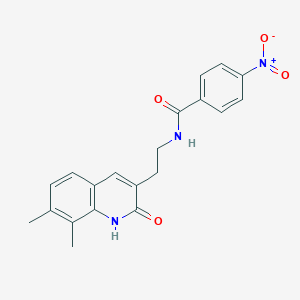

![[1-(2-Chloropyridin-4-yl)-2,5-dioxoimidazolidin-4-yl]acetic acid](/img/structure/B2646662.png)

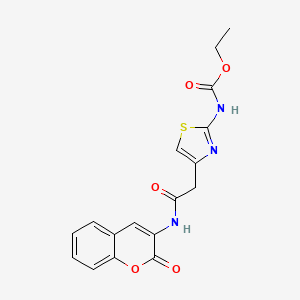

![1-[3-(4-Cyclopropyl-1,2,4-triazol-3-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2646665.png)